Phenyl 2-(chloromethyl)but-2-enoate

Description

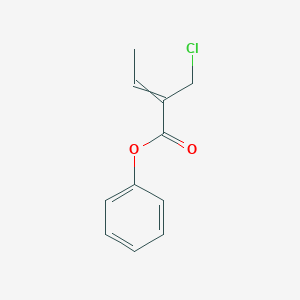

Phenyl 2-(chloromethyl)but-2-enoate is an α,β-unsaturated ester characterized by a chloromethyl substituent at the β-position and a phenyl ester group. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of 210.66 g/mol. The compound’s structure combines a reactive chloromethyl group (enabling nucleophilic substitution) and a conjugated enoate system (facilitating cycloaddition or Michael addition reactions).

Properties

CAS No. |

62918-60-9 |

|---|---|

Molecular Formula |

C11H11ClO2 |

Molecular Weight |

210.65 g/mol |

IUPAC Name |

phenyl 2-(chloromethyl)but-2-enoate |

InChI |

InChI=1S/C11H11ClO2/c1-2-9(8-12)11(13)14-10-6-4-3-5-7-10/h2-7H,8H2,1H3 |

InChI Key |

ZUUAEYFHAVLSLY-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(CCl)C(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-(chloromethyl)but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(chloromethyl)but-2-enoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(chloromethyl)but-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Addition Reactions: The double bond in the but-2-enoate moiety can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenyl 2-(hydroxymethyl)but-2-enoate, while oxidation with potassium permanganate can produce phenyl 2-(carboxymethyl)but-2-enoate.

Scientific Research Applications

Phenyl 2-(chloromethyl)but-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phenyl 2-(chloromethyl)but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Functional Group Variations: Chloromethyl vs. Halogenated/Alkyl Substituents

The chloromethyl group distinguishes this compound from analogs with alternative halogen or alkyl substitutions. Key comparisons include:

Key Insight : The chloromethyl group enhances electrophilicity compared to bromo or alkyl analogs, making it more reactive in SN2 reactions. However, steric hindrance in bulkier analogs (e.g., pivalate) reduces conjugation effects .

Backbone Modifications: But-2-enoate vs. Other Enoates

The position of the double bond and ester group significantly impacts properties:

| Compound Name | Structure Feature | Melting Point (°C) | Lipophilicity (XLogP3-AA) | Applications |

|---|---|---|---|---|

| This compound | But-2-enoate backbone | Not reported | Estimated ~3.2 | Polymer crosslinkers; drug intermediates. |

| Ethyl 3-phenylbut-2-enoate | But-2-enoate with ethyl ester | Not reported | ~2.8 | Organic synthesis; bioactivity studies . |

| Ethyl 2-cyano-3-phenylbut-2-enoate | Cyano substitution at α-position | Not reported | ~2.5 | Michael acceptors; agrochemicals . |

Positional Isomerism and Bioactivity

The placement of substituents on the phenyl ring or enoate chain alters biological interactions:

| Compound Name | Substituent Position | Biological Activity |

|---|---|---|

| This compound | Chloromethyl at β-position | Hypothesized anticancer/antimicrobial activity. |

| Methyl 2-(4-(chloromethyl)phenyl)acetate | Chloromethyl at para position | Enhanced cytotoxicity compared to ortho isomers . |

| 2-(Chloromethyl)-4-phenylmorpholine | Chloromethyl on morpholine ring | Antimicrobial; anticancer (in vitro) . |

Key Insight : Para-substituted chloromethyl groups (e.g., in methyl 2-(4-(chloromethyl)phenyl)acetate) often exhibit stronger bioactivity due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.